1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene

Flame Retardancy Polymer Additives Thermal Properties

1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene (CAS 58495-09-3) is a polyhalogenated aromatic compound with the molecular formula C₇H₂Br₅Cl and a molecular weight of 521.1 g/mol. It is classified as a pentabromobenzyl halide, characterized by a fully brominated benzene ring bearing a single chloromethyl substituent.

Molecular Formula C7H2Br5Cl
Molecular Weight 521.1 g/mol
CAS No. 58495-09-3
Cat. No. B15464961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene
CAS58495-09-3
Molecular FormulaC7H2Br5Cl
Molecular Weight521.1 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)Cl
InChIInChI=1S/C7H2Br5Cl/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2
InChIKeyUJJSQULCWJOFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene (CAS 58495-09-3) for Flame-Retardant & Polymer Intermediate Sourcing


1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene (CAS 58495-09-3) is a polyhalogenated aromatic compound with the molecular formula C₇H₂Br₅Cl and a molecular weight of 521.1 g/mol [1]. It is classified as a pentabromobenzyl halide, characterized by a fully brominated benzene ring bearing a single chloromethyl substituent. This compound serves as a specialty intermediate in the synthesis of brominated flame retardants and polymer additives, having been specifically prepared and characterized for such applications [2].

Why 1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene Cannot Be Replaced by Other Pentabromobenzyl Halides


Despite belonging to the same class of polybrominated benzyl halides, compounds like 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene cannot be substituted without consequence. The replacement of the halogen atom on the methyl group (e.g., -Cl vs. -Br) fundamentally alters key physicochemical properties critical for both synthesis and final application performance. These differences include a significant shift in melting point and distinct halogen content (Br vs. Cl percentages), which directly impact processability, thermal stability, and the elemental composition required for flame-retardant efficacy [1]. The quantitative evidence below demonstrates that this compound is not an interchangeable commodity but a chemically distinct entity with measurable performance-related differentiators.

Quantitative Differentiation Evidence for 1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene vs. Analogs


Melting Point Shift vs. Pentabromobenzyl Bromide (PBB-Br)

The compound exhibits a markedly higher melting point (162.6–163.3 °C) compared to its direct bromomethyl analog, pentabromobenzyl bromide (PBB-Br), which melts at 143.0–145.0 °C [1]. This represents an approximate 20 °C increase in melting temperature, indicating stronger intermolecular forces in the crystalline lattice of the chloromethyl derivative.

Flame Retardancy Polymer Additives Thermal Properties

Divergent Halogen Content Profile Relative to a Mixed-Chlorinated Analog

The compound provides a unique halogen profile, combining high bromine content (found: 74.3%) with a precisely defined chlorine contribution (found: 6.2%) [1]. This contrasts with the tribromo-dichloro analog (1,2,4-Tribromo-6-bromomethyl-3,5-dichloro-benzene), which shows a significantly lower bromine content (found: 63.42%) and higher chlorine content (found: 13.5%) [1]. The target compound optimizes for a higher Br/Cl ratio, which is a known factor for gas-phase flame inhibition efficiency.

Elemental Analysis Flame Retardant Chemistry Formulation Design

Thermal Stability Advantage Over Lower-Brominated Homologs

The fully brominated aromatic core of 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene contributes to a higher thermal stability. Its melting point of 162.6–163.3 °C [1] is significantly higher than that of a less brominated analog, 1,2,4-Tribromo-5-bromomethyl-benzene, which melts at only 93.7–95.1 °C [1]. This large gap of nearly 70 °C suggests superior resistance to premature melting or thermal degradation during high-temperature polymer compounding.

Thermal Stability Brominated Flame Retardant Polymer Processing

Optimal Application Scenarios for 1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene Based on Measured Differentiation


High-Temperature Thermoplastic Compounding

Its melting point of ~163 °C makes it suitable for compounding with engineering thermoplastics processed above 180 °C, where lower-melting alternatives like pentabromobenzyl bromide (m.p. ~144 °C) would risk premature melting and causing screw slippage or inhomogeneous dispersion. This property, established in head-to-head characterization [1], ensures consistent feeding and mixing during extrusion.

Bromine-Efficient Flame-Retardant Masterbatches

With a found bromine content of 74.3%, this compound allows formulators to achieve target bromine loadings with less additive compared to mixed-halogen analogs like the tribromo-dichloro derivative (63.4% Br) [1]. This bromine efficiency directly translates to less impact on the polymer's mechanical properties and potential cost savings in high-volume masterbatch production.

Synthesis of Specialty Poly(pentabromobenzyl acrylate)

The chloromethyl functionality provides a distinct reactivity profile compared to the more common bromide. In the synthesis of pentabromobenzyl acrylate monomer, the use of the chloride can offer better control over the reaction with sodium acrylate under phase-transfer conditions, potentially leading to higher purity monomer as noted in the patent literature [1]. This controlled reactivity is advantageous for producing consistent polymer quality.

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